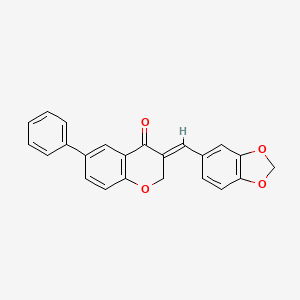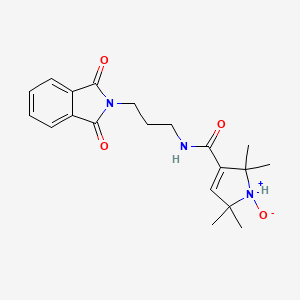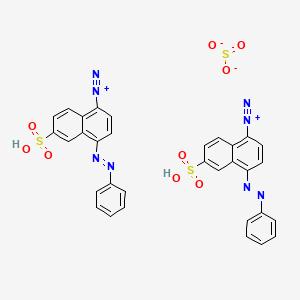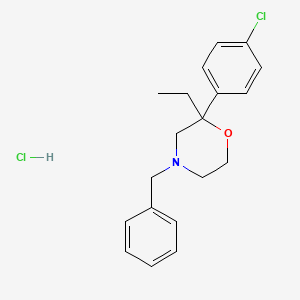
2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an ethyl group, a chlorophenyl group, and a benzyl group attached to a morpholine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting intermediate is then reacted with ethyl iodide to introduce the ethyl group, followed by purification to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques such as distillation, crystallization, and chromatography are employed for the purification and isolation of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-(4-chlorophenyl)-4-methylmorpholine hydrochloride
- 2-Ethyl-2-(4-bromophenyl)-4-benzylmorpholine hydrochloride
- 2-Ethyl-2-(4-fluorophenyl)-4-benzylmorpholine hydrochloride
Uniqueness
2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity and specificity compared to similar compounds with different substituents.
Properties
CAS No. |
109461-22-5 |
|---|---|
Molecular Formula |
C19H23Cl2NO |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-benzyl-2-(4-chlorophenyl)-2-ethylmorpholine;hydrochloride |
InChI |
InChI=1S/C19H22ClNO.ClH/c1-2-19(17-8-10-18(20)11-9-17)15-21(12-13-22-19)14-16-6-4-3-5-7-16;/h3-11H,2,12-15H2,1H3;1H |
InChI Key |
UOUNVZMNPKWZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(CCO1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



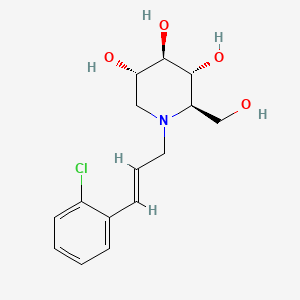
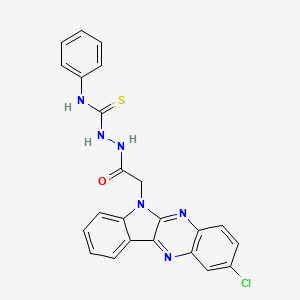
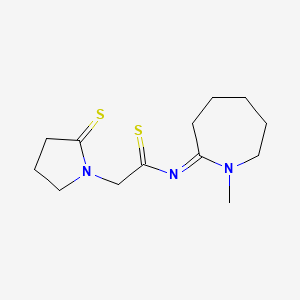
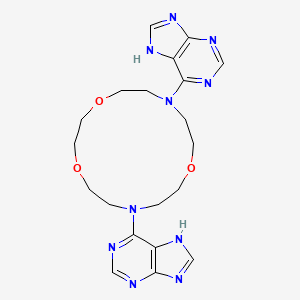
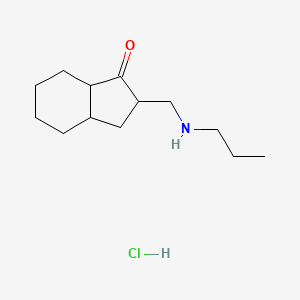
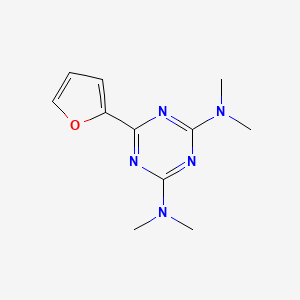
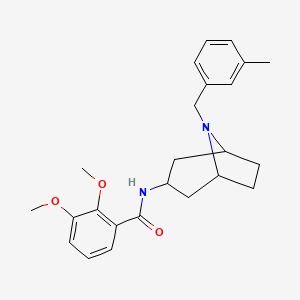

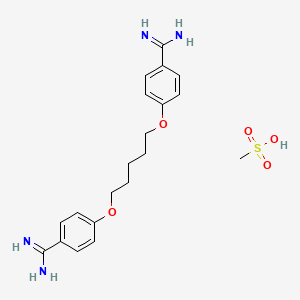
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
